

Application Notes and Protocols: 4- Aminoquinaldine in Coordination Chemistry

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **4-Aminoquinaldine** (also known as 4-amino-2-methylquinoline) as a versatile ligand in coordination chemistry. Due to the limited specific research on **4-Aminoquinaldine** complexes, the following protocols and data are based on established methodologies for closely related aminoquinoline ligands, providing a foundational guide for exploring the coordination chemistry of this promising molecule.

Introduction to 4-Aminoquinaldine as a Ligand

4-Aminoquinaldine is a heterocyclic aromatic amine with two potential coordination sites: the nitrogen atom of the quinoline ring and the exocyclic amino group.[1] This bidentate nature allows it to form stable chelate rings with a variety of metal ions, making it an attractive ligand for the synthesis of novel coordination complexes. The presence of the methyl group at the 2-position can introduce steric effects that influence the geometry and stability of the resulting complexes. The aromatic quinoline backbone also provides a platform for π - π stacking interactions, which can be crucial in the formation of supramolecular structures and in the interaction of the complexes with biological targets like DNA.

Synthesis of 4-Aminoquinaldine Metal Complexes: General Protocols



The following are generalized protocols for the synthesis of **4-Aminoquinaldine** metal complexes, adapted from procedures for analogous aminoquinoline ligands.[2][3]

Protocol 1: Synthesis of a Generic Dichloro(4-Aminoquinaldine)metal(II) Complex (M = Cu, Zn, Co, Ni)

Materials:

- 4-Aminoquinaldine (1 mmol)
- Metal(II) chloride (e.g., CuCl₂, ZnCl₂, CoCl₂, NiCl₂) (1 mmol)
- Ethanol or Methanol (20 mL)

Procedure:

- Dissolve 4-Aminoquinaldine (1 mmol) in 10 mL of ethanol in a 50 mL round-bottom flask with stirring.
- In a separate beaker, dissolve the metal(II) chloride (1 mmol) in 10 mL of ethanol.
- Add the metal salt solution dropwise to the **4-Aminoquinaldine** solution with continuous stirring at room temperature.
- A precipitate is expected to form upon addition of the metal salt.
- Continue stirring the reaction mixture at room temperature for 2-4 hours to ensure complete reaction.
- Collect the precipitate by vacuum filtration and wash with a small amount of cold ethanol.
- Dry the resulting complex in a desiccator over anhydrous CaCl₂.

Protocol 2: Synthesis of a fac-Tricarbonyl(4-Aminoquinaldine)rhenium(I) Complex

This protocol is adapted from the synthesis of similar Re(I) complexes with aminoquinoline derivatives.[3]



Materials:

- 4-Aminoquinaldine (0.17 mmol)
- Pentacarbonylrhenium(I) chloride (Re(CO)₅Cl) (0.17 mmol)
- Tetrahydrofuran (THF), anhydrous (8 mL)

Procedure:

- In a 25 mL Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine 4-Aminoquinaldine (0.17 mmol) and Re(CO)₅Cl (0.17 mmol).
- Add 8 mL of anhydrous THF to the flask.
- Reflux the mixture with stirring for 18 hours. During this time, the color of the solution is expected to change.
- After cooling to room temperature, reduce the solvent volume under vacuum.
- The product can be precipitated by the addition of a non-polar solvent like hexane.
- Collect the solid product by filtration, wash with hexane, and dry under vacuum.

Characterization of 4-Aminoquinaldine Complexes

A combination of spectroscopic and analytical techniques is essential for the full characterization of newly synthesized complexes.

- 1. Elemental Analysis: To determine the empirical formula of the complex.
- 2. Infrared (IR) Spectroscopy:
- N-H stretching: The stretching vibration of the amino group in the free ligand is expected to shift upon coordination to the metal ion.
- C=N stretching: The quinoline C=N stretching vibration may also show a shift upon coordination of the ring nitrogen.



- M-N stretching: New bands in the far-IR region (typically < 600 cm⁻¹) can be attributed to the formation of metal-nitrogen bonds.
- 3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ¹H NMR: The chemical shifts of the protons on the **4-Aminoquinaldine** ligand will be affected by coordination. Significant shifts in the aromatic and amino protons are expected. For diamagnetic complexes (e.g., Zn(II), Re(I)), sharp signals are anticipated. For paramagnetic complexes (e.g., Co(II), Ni(II), Cu(II)), broadened signals are expected.
- 13C NMR: Similar to 1H NMR, the carbon signals of the ligand will shift upon complexation.
- 4. UV-Visible Spectroscopy:
- Intra-ligand transitions: Bands in the UV region corresponding to π - π * and n- π * transitions within the **4-Aminoquinaldine** ligand.
- Ligand-to-Metal Charge Transfer (LMCT) or Metal-to-Ligand Charge Transfer (MLCT) bands: New bands, often in the visible region, may appear upon complexation, which are characteristic of the specific metal-ligand combination.
- d-d transitions: For transition metal complexes with d-electrons, weak absorptions in the visible or near-IR region may be observed.
- 5. Mass Spectrometry: To confirm the molecular weight of the complex.
- 6. X-ray Crystallography: To determine the single-crystal structure of the complex, providing precise information on bond lengths, bond angles, and the overall coordination geometry.

Quantitative Data Summary

Due to the lack of specific data for **4-Aminoquinaldine** complexes, the following tables present data for analogous aminoquinoline complexes to provide an expected range of values.

Table 1: Selected Bond Lengths (Å) and Angles (°) for a Rhenium(I) Complex with 8-Amino-6-methylquinoline.[3]



Parameter	Value
Re-N(quinoline)	2.205(6)
Re-N(amino)	2.165(7)
N(quinoline)-Re-N(amino)	75.8(2)

Table 2: Infrared Spectroscopy Data (cm⁻¹) for a Rhenium(I) Carbonyl Complex with an Aminophenanthridine Ligand.[3]

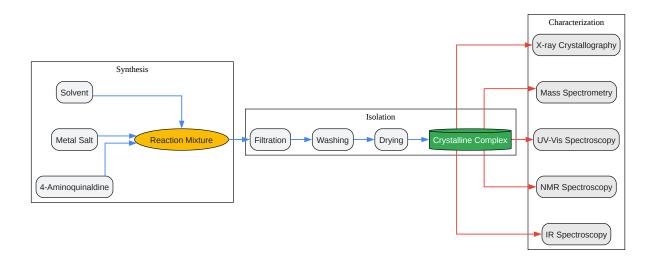
Assignment	Wavenumber (cm ⁻¹)
CO stretch	2019 (s)
CO stretch	1914 (m)
CO stretch	1872 (s)

Table 3: Biological Activity of Platinum(II) Complexes with 4-Aminoquinoline Analogues.[2]

Compound	Target	IC₅₀ (μg/mL)
Analogue 3	Leishmania chagasi	0.04
Analogue 5	Mycobacterium tuberculosis	12.5
Analogue 6	Mycobacterium tuberculosis	15.6

Visualizations Experimental Workflow



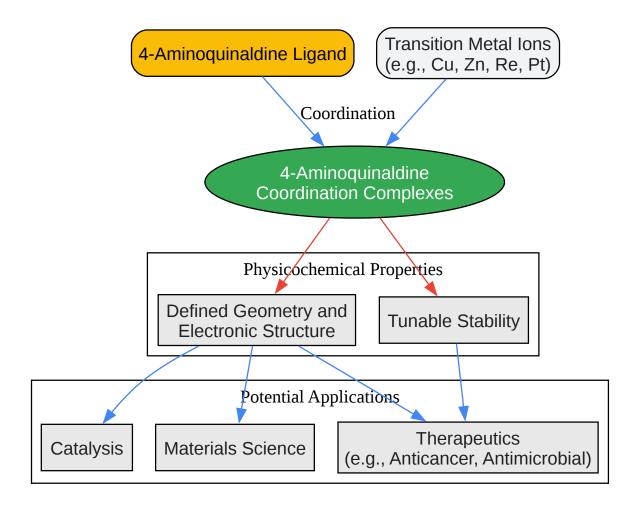


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Caption: Generalized workflow for the synthesis and characterization of **4-Aminoquinaldine** metal complexes.

Logical Relationship Diagram





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